4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2,3,6-trifluorobenzyl)piperidine
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, offering a framework for understanding similar synthetic routes for our compound. For instance, a three-component synthesis has been utilized for creating novel piperidine derivatives, demonstrating a methodology that might be applicable to our compound. This process involves starting materials such as malononitrile, benzaldehyde variants, and piperidine, combining them in one-pot reactions to achieve high yields under controlled conditions (Wu Feng, 2011).
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be confirmed through various spectroscopic methods, including NMR, MS, and X-ray crystal diffraction. These techniques provide detailed insights into the compound's structural characteristics, helping to validate the molecular formula and identify specific functional groups and their arrangements within the molecule. The X-ray crystal structure determination offers a precise visualization of the molecule’s conformation and stereochemistry, crucial for understanding its chemical behavior and interactions (Wu Feng, 2011).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, reflecting their reactivity and interaction potential with different chemical agents. The reactions of 4-methoxybenzylideneiminium salts with amines, for example, highlight the versatility of piperidine compounds in undergoing substitution and addition reactions, leading to diverse products depending on the reactants and conditions employed (A. Blokhin et al., 1990).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's behavior in different environments and for its application in synthesis and pharmaceutical formulations. Analytical methods, including HPLC and UV spectroscopy, are used to assess these properties, providing data on compound stability, purity, and degradation kinetics under various conditions (I. Muszalska et al., 2005).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are critical for understanding their potential applications and interactions. These properties are determined through experimental studies, such as the investigation of reaction kinetics and mechanisms, providing insights into the compound's behavior in chemical reactions and its potential for modification and application in various fields (I. Muszalska & Szymon Bereda, 2008).
properties
IUPAC Name |
[4-methoxy-2-[1-[(2,3,6-trifluorophenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N2O3/c1-31-17-4-5-18(24(30)29-10-2-3-11-29)22(14-17)32-16-8-12-28(13-9-16)15-19-20(25)6-7-21(26)23(19)27/h4-7,14,16H,2-3,8-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAABZJCJVMIYRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2)OC3CCN(CC3)CC4=C(C=CC(=C4F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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